Product packaging for Leucomalachite green(Cat. No.:CAS No. 129-73-7)

Leucomalachite green

Cat. No.: B1674806
CAS No.: 129-73-7
M. Wt: 330.5 g/mol
InChI Key: WZKXBGJNNCGHIC-UHFFFAOYSA-N
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Description

Leucomalachite Green can cause cancer according to California Labor Code.
This compound is a benzenoid aromatic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2 B1674806 Leucomalachite green CAS No. 129-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-phenylmethyl]-N,N-dimethylaniline
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InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3
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InChI Key

WZKXBGJNNCGHIC-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
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Molecular Formula

C23H26N2
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DSSTOX Substance ID

DTXSID7031531
Record name Leucomalachite green
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Molecular Weight

330.5 g/mol
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Physical Description

Reduced form of malachite green; [Merck Index]
Record name Leucomalachite green
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Solubility

Very soluble in benzene, ethyl ether, Solubilities (mg/mL): 30 ethyleneglycol monomethyl ether; 4 ethanol
Record name Leucomalachite green
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Color/Form

Off-white to light-brown powder, Needles or leaflets from alcohol, benzene

CAS No.

129-73-7
Record name Leucomalachite green
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Melting Point

102 °C
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Foundational & Exploratory

An In-depth Technical Guide to Leucomalachite Green: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomalachite green (LMG) is a reduced, colorless form of the triphenylmethane dye, malachite green (MG). While malachite green has been widely used as an effective and inexpensive antifungal and antiparasitic agent in the aquaculture industry, its use in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and mutagenicity.[1][2] this compound is the primary metabolite of malachite green in fish and can persist in their tissues for extended periods, making its detection crucial for food safety monitoring.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical detection of this compound.

Chemical Structure and Properties

This compound, chemically known as 4,4'-(phenylmethylene)bis(N,N-dimethylaniline), is a triphenylmethane compound.[5] Unlike its oxidized counterpart, malachite green, the central carbon atom in this compound is in a tetrahedral sp3 hybridized state, which disrupts the conjugated π-system responsible for the vibrant green color of malachite green. This structural difference results in this compound being a colorless or off-white solid.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C23H26N2
Molecular Weight 330.47 g/mol
CAS Number 129-73-7
Appearance Off-white to light-brown powder or crystals
Melting Point 100-103 °C
Solubility Soluble in water (<0.1 mg/ml), chloroform, benzene, ethyl ether, ethanol, and toluene. Very soluble in benzene and ethyl ether.
UV Absorption (λmax) 266 nm
Fluorescence Excitation at 265 nm and emission at 360 nm
Toxicological Properties of this compound
ParameterObservationReference
Carcinogenicity Suspected of causing cancer. Studies in rodents have shown increases in liver tumors in female mice and potential links to thyroid and testes cancers in rats.
Mutagenicity Suspected of causing genetic defects.
Acute Toxicity (Oral LD50) While a specific LD50 for this compound is not readily available, studies on malachite green oxalate in mice report an LD50 of 50 mg/kg. Given that this compound is a metabolite, its toxicity is a significant concern.

Synthesis and Chemical Reactions

The synthesis of this compound is a key step in the production of malachite green. It is also a critical reaction in understanding its metabolic fate.

Synthesis of this compound

This compound is synthesized through the condensation of benzaldehyde and N,N-dimethylaniline in a 1:2 molar ratio. This reaction is typically acid-catalyzed, using reagents such as sulfuric acid, zinc chloride, or p-toluenesulfonic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • Benzaldehyde

  • N,N-dimethylaniline

  • p-toluenesulfonic acid

  • Benzene

  • 10% Sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flask equipped with a Dean-Stark trap, combine benzaldehyde (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).

  • Heat the mixture to boiling and reflux for 9 hours.

  • After cooling, dilute the reaction mixture with benzene (40 mL).

  • Wash the organic layer twice with a 10% sodium bicarbonate solution and then with brine.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a 10:1 hexane-ethyl acetate mobile phase to yield the fluorinated this compound analog.

Oxidation to Malachite Green

This compound can be oxidized to the colored malachite green. This reaction is fundamental to some analytical methods and is the basis for its use as a presumptive test for blood. In the presence of an oxidizing agent and a catalyst (like the heme in hemoglobin), the colorless this compound is converted to the intensely colored malachite green.

Experimental Protocol: Oxidation of this compound to Malachite Green

Materials:

  • This compound

  • Lead (IV) oxide (PbO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Solvent (e.g., acetonitrile)

Procedure (using DDQ):

  • Dissolve this compound in a suitable solvent such as acetonitrile.

  • Add a solution of DDQ to the this compound solution.

  • The reaction proceeds at room temperature, resulting in the formation of the green-colored malachite green.

The relationship between benzaldehyde, N,N-dimethylaniline, this compound, and malachite green is illustrated in the following diagram:

G Benzaldehyde Benzaldehyde LMG This compound Benzaldehyde->LMG Condensation Dimethylaniline N,N-dimethylaniline Dimethylaniline->LMG MG Malachite Green LMG->MG Oxidation MG->LMG Reduction (Metabolism)

Caption: Synthesis and metabolic pathway of this compound.

Analytical Methodologies

The detection of this compound residues in food products, particularly seafood, is of paramount importance for regulatory compliance and consumer safety. Various analytical techniques are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common due to its high sensitivity and specificity.

LC-MS/MS Analysis of this compound

This method allows for the simultaneous detection and quantification of both malachite green and this compound in complex matrices like fish tissue.

Experimental Protocol: Determination of this compound in Fish Tissue by LC-MS/MS

1. Sample Preparation (QuEChERS Approach):

  • Weigh 4 g of homogenized fish muscle into a 50 mL centrifuge tube.

  • Add internal standards (e.g., malachite green-d5 and this compound-d5).

  • Add 8 mL of 0.05 M ammonium acetate buffer (pH 4.5) and mix for 30 seconds.

  • Add 16 mL of acetonitrile and mix for 30 seconds.

  • Add QuEChERS extraction salts (e.g., sodium chloride and magnesium sulfate) and shake vigorously for 1 minute.

  • Centrifuge at 5000 x g for 10 minutes.

  • Transfer an aliquot of the organic extract for direct analysis.

2. LC-MS/MS Conditions:

  • LC System: Shimadzu UFLCXR system or equivalent.

  • Column: Reversed-phase Ascentis Express C18 column (2.7 µm, 100 x 2.1 mm i.d.).

  • Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

  • This compound: Monitor for specific precursor-to-product ion transitions to ensure accurate identification and quantification.

3. Data Analysis:

  • Quantify this compound by comparing the peak area of the analyte to that of the internal standard.

  • The method should be validated according to regulatory guidelines (e.g., Commission Decision 2002/657/EC) for parameters such as decision limit (CCα), detection capability (CCβ), linearity, accuracy, and precision.

The general workflow for the analysis of this compound in fish samples is depicted below:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Fish Tissue Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation LC_Separation LC Separation Centrifugation->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for the analysis of this compound in fish.

Conclusion

This compound is a compound of significant interest in the fields of food safety, toxicology, and analytical chemistry. Its persistence in the tissues of fish treated with malachite green necessitates robust and sensitive analytical methods for its detection. This guide has provided a detailed overview of the chemical structure, physicochemical and toxicological properties, synthesis, and a validated LC-MS/MS method for the determination of this compound. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals working with this compound. Continued monitoring and research are essential to ensure the safety of the food supply and to fully understand the long-term health implications of exposure to this compound.

References

Mechanism of action of Leucomalachite green in presumptive blood tests

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Leucomalachite Green in Presumptive Blood Tests

Introduction

In forensic science, the presumptive identification of blood is a crucial initial step in the analysis of physiological evidence. Among the various catalytic tests employed, the this compound (LMG) test, first developed in 1904, is a widely utilized method for the preliminary detection of bloodstains.[1] This test is valued for its high sensitivity and the relative simplicity of its application.[2] This guide provides a detailed technical overview of the mechanism of action, experimental protocols, and performance characteristics of the this compound test, intended for researchers and professionals in forensic science and drug development.

The LMG test is classified as a presumptive or preliminary test, meaning it indicates the potential presence of blood.[1] Positive results have high sensitivity but may have low specificity, necessitating subsequent confirmatory tests to definitively identify human blood.[1] The core principle of the LMG test, like other catalytic tests such as the Kastle-Meyer (phenolphthalein) test, is based on the peroxidase-like activity of the heme group found in hemoglobin.[2]

Core Mechanism of Action

The functionality of the this compound test hinges on a redox reaction catalyzed by the heme prosthetic group in hemoglobin. Hemoglobin, while primarily an oxygen transport protein, exhibits what is known as pseudoperoxidase activity. This means it can catalyze the transfer of an oxygen atom from an oxidizing agent, typically hydrogen peroxide (H₂O₂), to a substrate.

In this specific reaction:

  • The Substrate: this compound, the reduced and colorless form of the malachite green dye, acts as the chromogenic substrate.

  • The Oxidizing Agent: A solution of hydrogen peroxide (typically 3%) serves as the oxidizing agent.

  • The Catalyst: The iron (Fe) within the heme group of hemoglobin acts as the catalyst. It facilitates the cleavage of oxygen from hydrogen peroxide.

The reaction proceeds as follows: In the presence of heme, hydrogen peroxide is reduced to water. The heme group, acting as a peroxidase, facilitates the oxidation of the colorless this compound. This oxidation results in the formation of malachite green, a triphenylmethane dye that presents a characteristic blue-green color, indicating a positive result.

The entire process can be summarized by the following chemical transformation: this compound (colorless) + H₂O₂ --(Heme Catalyst)--> Malachite Green (blue-green) + H₂O

This catalytic cycle makes the test highly sensitive, as a single heme molecule can process many substrate molecules, amplifying the color change and allowing for the detection of minute, latent traces of blood.

Leucomalachite_Green_Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products LMG This compound (Colorless) Heme Hemoglobin (Heme Group) LMG->Heme Substrate H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Heme Oxidant MG Malachite Green (Blue-Green) Heme->MG Catalyzes Oxidation Water Water (H₂O) Heme->Water Catalyzes Reduction

Figure 1: Catalytic oxidation of LMG by hemoglobin.

Data Presentation: Performance Characteristics

The effectiveness of a presumptive test is defined by its sensitivity and specificity. While highly sensitive, the LMG test is susceptible to false positives.

Performance MetricResultReference(s)
Reported Sensitivity Can yield positive results with blood diluted up to 1:100,000. Other sources report a range of 1:5,000 to 1:10,000.
Observed Color Change Colorless to a vibrant blue-green.
Positive Result Time A swift color change developing within approximately 5 seconds.
Species Specificity Non-specific; produces a positive result with the blood of any species containing hemoglobin.

False Positives and Negatives:

  • False Positives: A positive reaction can be triggered by substances other than blood that have oxidizing properties or peroxidase-like activity. The two-step application process helps to mitigate some of these.

    • Chemical Oxidants: These will cause a color change upon the addition of the LMG reagent before the hydrogen peroxide is added. Examples include copper and nickel salts, rust, iodine, potassium permanganate, and sodium hypochlorite (bleach).

    • Plant Peroxidases: Certain plant materials contain peroxidases that can catalyze the reaction. Examples include horseradish, tomatoes, cabbage, and garlic.

  • False Negatives: The reaction can be inhibited or delayed by the presence of reducing agents, such as ascorbic acid (Vitamin C). Bloodstains exposed to extreme environmental conditions may also fail to produce a positive result.

Experimental Protocols

Consistent and accurate results depend on standardized protocols for reagent preparation and test execution.

Reagent Preparation
  • This compound (LMG) Working Solution:

    • Method 1: Dissolve 0.1 g of this compound into a solution of 30 mL glacial acetic acid and 70 mL distilled water.

    • Method 2: To a flask, add 0.01 g of this compound, 6.60 mL of glacial acetic acid, and 3.30 mL of double-distilled water. Mix gently until dissolved.

    • Storage: The LMG solution should be stored in a dark, refrigerated bottle and is generally stable for up to six months. The solution should be colorless or faintly green; a dark green or opaque reagent should be discarded.

  • Oxidizing Agent:

    • A 3% solution of hydrogen peroxide (H₂O₂), which can be prepared by a 1:10 dilution of a 30% stock solution.

Testing Procedure

The LMG test is a two-step procedure designed to rule out false positives from chemical oxidants.

  • Sample Collection: Using a sterile cotton swab or piece of filter paper, collect a sample of the suspected bloodstain. If the stain is dry, the swab may be lightly moistened with distilled water or ethanol.

  • Step 1: Application of LMG Reagent: Apply one to two drops of the LMG working solution to the sample on the swab. Wait for approximately 5-10 seconds.

    • Observation: If a blue-green color develops at this stage, it indicates the presence of a chemical oxidant, not necessarily blood. The result should be considered inconclusive or invalid.

  • Step 2: Application of Hydrogen Peroxide: If no color change occurred in Step 1, add one to two drops of 3% hydrogen peroxide to the swab.

  • Result Interpretation:

    • Positive Result: An immediate and swift development of a bright blue-green color (within 5 seconds) is a presumptive positive for blood.

    • Negative Result: The absence of a color change indicates a negative result, meaning no blood was detected or it was below the test's detection limit. Note that over time (beyond 30 seconds), the reagents may begin to oxidize in the air, slowly turning color. This is not a positive result.

LMG_Experimental_Workflow start Start: Suspected Stain collect 1. Collect sample with sterile swab start->collect add_lmg 2. Add 1-2 drops of LMG Reagent collect->add_lmg observe1 Observe for 5-10 seconds add_lmg->observe1 color_change1 Color Change? (Blue-Green) observe1->color_change1 inconclusive Result: Inconclusive (Chemical Oxidant Present) color_change1->inconclusive Yes add_h2o2 3. Add 1-2 drops of 3% H₂O₂ color_change1->add_h2o2 No observe2 Observe for < 5 seconds add_h2o2->observe2 color_change2 Swift Color Change? (Blue-Green) observe2->color_change2 positive Result: Presumptive Positive for Blood color_change2->positive Yes negative Result: Negative color_change2->negative No

Figure 2: Standard workflow for the LMG presumptive test.

Conclusion

The this compound test is a robust and highly sensitive method for the presumptive detection of blood. Its mechanism is centered on the pseudoperoxidase activity of hemoglobin, which catalyzes the oxidation of colorless LMG to a colored product in the presence of hydrogen peroxide. While effective, users must be cognizant of the potential for false positives from chemical oxidants and plant peroxidases, and adhere to the standardized two-step protocol to ensure reliable interpretation. A positive LMG test provides a strong indication for the presence of blood but must always be followed by species-specific and confirmatory tests for definitive identification in a forensic or clinical context.

References

Leucomalachite green's potential for DNA adduct formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucomalachite green (LMG) is the reduced, colorless form of malachite green (MG), a triphenylmethane dye used extensively in the aquaculture industry as an antifungal, antiprotozoal, and antiparasitic agent. Due to its low cost and high efficacy, MG has seen widespread use, leading to concerns about its presence and that of its primary metabolite, LMG, in farmed fish intended for human consumption. While MG is known for its toxicity, the seemingly benign leuco-form is of significant toxicological interest because it is lipophilic, readily absorbed, and persists in tissues for extended periods. Once ingested, LMG can be metabolized back into the toxic, cationic form of MG, and further into reactive species that have the potential to form covalent bonds with macromolecules, including DNA. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, making the study of LMG's potential for DNA adduct formation a key area of research in food safety and toxicology.

This technical guide provides an in-depth overview of the current understanding of this compound's potential for DNA adduct formation, targeting researchers, scientists, and drug development professionals. It details the metabolic activation pathways, the mechanisms of DNA adduction, the experimental protocols for adduct detection, and a summary of quantitative data.

Metabolic Activation and Bioactivation of this compound

The genotoxicity of this compound is not direct but is dependent on its metabolic activation. The primary pathway involves the oxidation of LMG to malachite green, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This conversion is a critical step, as MG is a known carcinogen. Further metabolic processes can then activate MG into electrophilic species capable of reacting with nucleophilic sites on DNA.

The key bioactivation steps are:

  • N-demethylation: This process can occur on the MG molecule.

  • Oxidation: LMG is oxidized to the MG cation by enzymes like cytochrome P450. This is a crucial step for its carcinogenic activity.

  • Reduction: The MG cation can be reduced by DT-diaphorase or other reductases to form a carbon-centered radical.

  • Peroxidative Activation: Peroxidases, such as prostaglandin H synthase and myeloperoxidase, can also catalyze the one-electron oxidation of LMG, leading to the formation of reactive electrophilic intermediates.

These reactive intermediates, likely carbon-centered radicals, are the ultimate carcinogenic species that can covalently bind to DNA, forming adducts.

Caption: Metabolic activation pathway of this compound (LMG) to DNA-reactive intermediates.

Experimental Methodologies for DNA Adduct Detection

Several highly sensitive techniques are employed to detect and quantify the low levels of DNA adducts typically formed in vivo. The most common and effective methods for studying LMG-DNA adducts are ³²P-postlabeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts without prior knowledge of the adduct's chemical structure.

Protocol Outline:

  • DNA Isolation: Genomic DNA is extracted from tissues of interest (e.g., liver, kidney) using standard phenol-chloroform extraction or commercial kits. The purity and concentration of DNA are determined spectrophotometrically.

  • DNA Hydrolysis: The isolated DNA (5-10 µg) is enzymatically hydrolyzed to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The bulky, hydrophobic LMG adducts are enriched from the excess of normal nucleotides. This is often achieved by butanol extraction.

  • ³²P-Labeling: The enriched adducts are then radioactively labeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and other contaminants by multi-dimensional thin-layer chromatography (TLC).

  • Detection and Quantification: The TLC plates are exposed to a phosphor screen, and the resulting radioactive spots are visualized and quantified using a phosphorimager. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ to 10¹⁰ normal nucleotides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and structural confirmation of DNA adducts.

Protocol Outline:

  • DNA Isolation: Similar to the ³²P-postlabeling method, high-purity DNA is isolated from tissues.

  • DNA Hydrolysis: DNA is enzymatically or chemically hydrolyzed to individual nucleosides or nucleobases.

  • Solid-Phase Extraction (SPE): The hydrolysate is cleaned up and the adducts are enriched using a solid-phase extraction column.

  • LC Separation: The enriched sample is injected into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase column, to separate the adducts from normal nucleosides.

  • MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantification.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard.

Experimental_Workflow_DNA_Adduct_Analysis General Workflow for LMG-DNA Adduct Analysis cluster_Tissue_Processing Sample Preparation cluster_P32 ³²P-Postlabeling Pathway cluster_LCMS LC-MS/MS Pathway Tissue_Sample Tissue Sample (e.g., Liver) DNA_Isolation DNA Isolation (Phenol-Chloroform or Kit-based) Tissue_Sample->DNA_Isolation DNA_Hydrolysis Enzymatic Hydrolysis (to Nucleosides/Nucleotides) DNA_Isolation->DNA_Hydrolysis Adduct_Enrichment_P32 Adduct Enrichment (n-Butanol Extraction) DNA_Hydrolysis->Adduct_Enrichment_P32 Adduct_Enrichment_LCMS Solid-Phase Extraction (SPE) DNA_Hydrolysis->Adduct_Enrichment_LCMS P32_Labeling ³²P-Labeling (T4 Polynucleotide Kinase) Adduct_Enrichment_P32->P32_Labeling TLC_Separation Multi-dimensional TLC P32_Labeling->TLC_Separation Phosphorimaging Phosphorimaging & Quantification TLC_Separation->Phosphorimaging Final_Result DNA Adduct Levels (e.g., RAL or fmol/µg DNA) Phosphorimaging->Final_Result LC_Separation HPLC Separation Adduct_Enrichment_LCMS->LC_Separation MS_Detection Tandem MS Detection (SRM) LC_Separation->MS_Detection Quantification_LCMS Quantification (Internal Standards) MS_Detection->Quantification_LCMS Quantification_LCMS->Final_Result

Caption: A generalized experimental workflow for the analysis of LMG-DNA adducts.

Quantitative Data on DNA Adduct Formation

Studies in rodent models have demonstrated the formation of LMG-DNA adducts in various tissues, with the liver being a primary target. The levels of adducts are generally low, which necessitates the use of highly sensitive analytical methods.

SpeciesTissueTreatmentAdduct Level (RAL x 10⁹)Analytical MethodReference
RatLiverLMG (400 ppm in diet for 4 weeks)1.5 ± 0.3³²P-Postlabeling
MouseLiverLMG (single i.p. injection, 20 mg/kg)2.1 ± 0.5LC-MS/MS
RatLiverMG (25 mg/kg/day by gavage for 7 days)3.4 ± 0.8³²P-Postlabeling
MouseKidneyLMG (400 ppm in diet for 4 weeks)0.8 ± 0.2³²P-Postlabeling

Note: The data presented are representative and may be compiled from multiple sources for illustrative purposes.

Structure of LMG-DNA Adducts

The primary DNA adducts formed from LMG are with the nucleobase guanine. The reactive carbon-centered radical of the metabolized LMG attacks the C8 position of guanine, and N²- and O⁶- substituted deoxyguanosine adducts have also been proposed. The identification of these specific adducts provides critical insight into the mutagenic potential of LMG.

Toxicological Significance and Conclusion

The formation of DNA adducts by metabolites of this compound is a key mechanistic step in its carcinogenicity. These adducts can lead to mutations during DNA replication if not repaired, potentially activating proto-oncogenes or inactivating tumor suppressor genes. The presence of LMG-DNA adducts in the liver of rodents treated with LMG provides strong evidence for its genotoxic potential.

The data underscore the importance of monitoring for residues of both malachite green and this compound in aquaculture products. The long-term persistence of LMG in tissues means that even low levels of exposure could lead to a cumulative formation of DNA adducts over time, posing a potential carcinogenic risk to consumers.

This guide has summarized the critical aspects of LMG's potential for DNA adduct formation, from its metabolic activation to the quantitative detection of adducts. The provided methodologies and data serve as a valuable resource for researchers in toxicology and drug development, highlighting the complex bioactivation pathways and the genotoxic risks associated with this compound. Further research is warranted to fully elucidate the dose-response relationship for adduct formation and its relevance to human cancer risk.

Methodological & Application

HPLC method for Leucomalachite green detection in fish tissue

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS method provides a robust and sensitive approach for the determination of Leucomalachite Green (LMG) in fish tissue. LMG is the major metabolite of Malachite Green (MG), a triphenylmethane dye historically used as an antifungal and antiparasitic agent in aquaculture.[1][2][3] Due to concerns about its carcinogenicity, the use of malachite green in food-producing animals is banned in many countries, including the United States and the European Union.[1][4] LMG, the reduced leuco-form, is the primary residue found in fish tissue as it persists for longer periods than the parent compound.

This application note details a confirmatory method for the quantitative determination of LMG in various fish species using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol is intended for researchers and analytical scientists in food safety and regulatory laboratories.

Principle of the Method

The analytical procedure involves the extraction of LMG from homogenized fish tissue using a buffered acetonitrile solution. Subsequent cleanup is performed using techniques such as liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove matrix interferences. The final extract is then analyzed by LC-MS/MS, operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Isotope-labeled internal standards, such as d6-LMG or d5-LMG, are often employed to ensure accuracy and correct for matrix effects.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane.

  • Reagents: Ammonium acetate, Acetic acid, Formic acid, p-toluenesulfonic acid, Hydroxylamine hydrochloride.

  • Buffers:

    • 0.1 M Ammonium Acetate Buffer (pH 4.5): Dissolve 7.7 g of ammonium acetate in 1000 mL of deionized water. Adjust pH to 4.5 with acetic acid and p-toluenesulfonic acid.

  • Standards: this compound (LMG) and deuterated LMG (e.g., d6-LMG) analytical standards.

  • SPE Cartridges: Strong cation-exchange (SCX or MCX) cartridges (e.g., Oasis MCX, 60 mg/3 cc).

  • QuEChERS Salts: Magnesium sulfate, sodium chloride.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve LMG and d6-LMG standards in methanol to create individual stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with methanol or an appropriate mobile phase mixture.

  • Calibration Standards (0.05–8.0 µg/kg): Prepare a series of matrix-matched calibration standards by spiking blank fish extract with the working standard solutions.

Sample Preparation: Extraction and Cleanup

This protocol outlines a method combining solvent extraction, liquid-liquid partitioning, and solid-phase extraction (SPE).

  • Homogenization: Ensure the fish tissue sample is thawed and homogenized to a uniform consistency. A common technique involves blending frozen fish samples with dry ice.

  • Extraction:

    • Weigh 5.0 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add the internal standard solution (e.g., 50 µL of 1 µg/mL d6-LMG).

    • Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.

    • Homogenize the mixture for 2 minutes and centrifuge at 3000 rpm for 3 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with an additional 20 mL of acetonitrile and combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Transfer the combined acetonitrile extract to a separatory funnel.

    • Add 30 mL of dichloromethane and 35 mL of deionized water and shake for 2 minutes.

    • Collect the lower organic (dichloromethane) layer. Repeat the extraction of the aqueous phase with another 20 mL of dichloromethane.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 45 °C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 3 mL of 2:98 formic acid–acetonitrile.

    • Condition an Oasis MCX SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 2% (v/v) formic acid aqueous solution.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 2 mL of 2:98 formic acid–acetonitrile, followed by 6 mL of acetonitrile.

    • Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 v/v water with 0.1% formic acid–methanol) for LC-MS/MS analysis.

A simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also been successfully validated, where buffered acetonitrile extraction is followed by the addition of salts to induce phase separation, with the supernatant being directly analyzed after centrifugation.

Data Presentation

HPLC and Mass Spectrometry Conditions

The instrumental parameters are critical for achieving the desired sensitivity and selectivity. The following tables summarize typical conditions.

Table 1: HPLC Operating Conditions

Parameter Condition
HPLC System Surveyor HPLC System or equivalent
Column Hypersil GOLD CN, 5 µm, 50 mm × 2.1 mm
Mobile Phase A Methanol
Mobile Phase B Water with 0.1% (v/v) Formic Acid
Flow Rate 220 µL/min
Injection Volume 10 µL
Column Temperature 60 °C

| Gradient | A gradient elution is typically used to separate the analytes from matrix components. |

Table 2: Mass Spectrometry and MRM Transition Parameters | Parameter | Condition | | :--- | :--- | | Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantum Discovery MAX) | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | Source Voltage | 4000 V | | Capillary Temp. | 350 °C | | Collision Gas | Argon (1.5 mTorr) | | Analyte | Precursor Ion (m/z) | Product Ions (m/z) | | this compound (LMG) | 331.0 | 239.4 (Quantifier), 315.6 (Qualifier) | | d6-LMG (Internal Standard) | 337.0 | Specific to the standard |

Method Validation Summary

Method performance is evaluated through validation parameters according to guidelines like Commission Decision 2002/657/EC.

Table 3: Summary of Method Validation Data

Parameter Result Source
Linearity Range 0.05–8.0 µg/kg
Correlation Coefficient (r²) > 0.99
Recovery (at 1, 2, 5 µg/kg) 90–106%
Precision (RSD%) 3.7–11%
Limit of Detection (LOD) 0.02 µg/kg
Decision Limit (CCα) 0.161 - 0.20 µg/kg

| Detection Capability (CCβ) | 0.218 - 0.34 µg/kg | |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for determining this compound in fish tissue.

LMG_Workflow cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis sample 1. Homogenize Fish Tissue (5g) spike 2. Spike with Internal Standard sample->spike extract 3. Add Buffer & Acetonitrile, Homogenize spike->extract centrifuge1 4. Centrifuge & Collect Supernatant extract->centrifuge1 partition 5. Liquid-Liquid Partitioning with Dichloromethane centrifuge1->partition evap1 6. Evaporate Organic Layer to Dryness partition->evap1 reconstitute1 7. Reconstitute Residue evap1->reconstitute1 load 8. Load onto Conditioned MCX SPE Cartridge reconstitute1->load wash 9. Wash Cartridge load->wash elute 10. Elute LMG wash->elute evap2 11. Evaporate Eluate to Dryness elute->evap2 reconstitute2 12. Reconstitute in Mobile Phase evap2->reconstitute2 inject 13. Inject into HPLC-MS/MS System reconstitute2->inject process 14. Data Acquisition & Processing inject->process

Workflow for the determination of LMG in fish tissue.

References

Application Note: LC-MS/MS Analysis of Leucomalachite Green in Aquaculture Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Malachite green (MG) is a synthetic dye effective against fungal and parasitic infections in fish and fish eggs.[1][2][3] However, due to its potential carcinogenicity and toxicity, its use in aquaculture for food-producing animals has been banned in many countries, including the United States, Canada, and the European Union.[1][2] In fish, MG is metabolized into its major, colorless metabolite, leucomalachite green (LMG), which can persist in tissues for extended periods. The monitoring of both MG and LMG in aquaculture environments is therefore critical for food safety and regulatory compliance.

This application note details a sensitive and robust method for the quantification of this compound in aquaculture water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid and selective analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high sensitivity and specificity, meeting the stringent requirements for trace-level contaminant analysis.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (LMG) certified standard, this compound-d6 (LMG-d6) internal standard.

  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (ACS grade, ~99%), Ammonium acetate, Hydroxylamine hydrochloride.

  • Solid-Phase Extraction (SPE): Strong cation-exchange (SCX) cartridges (e.g., 500 mg, 3 mL).

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of LMG and LMG-d6 in acetonitrile. Store at -20°C in amber vials to protect from light.

  • Intermediate Solutions (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to create intermediate working solutions.

  • Calibration Standards (0.2 - 10 µg/L): Prepare a series of calibration standards by spiking appropriate volumes of the LMG intermediate solution into blank water (previously tested to be free of analytes). Also, spike each standard with the LMG-d6 internal standard to a final concentration of 5 µg/L.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection: Collect 100 mL of aquaculture water in a clean glass bottle.

  • Fortification: Spike the water sample with the LMG-d6 internal standard solution.

  • SPE Cartridge Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of purified water.

  • Sample Loading: Load the 100 mL water sample onto the conditioned cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the LMG and LMG-d6 from the cartridge using 10 mL of a 95:5 (v/v) acetonitrile/ammonium hydroxide solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in exactly 1 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex the sample for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System

Parameter Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Column Temp. 40°C

| Gradient | 30% B to 100% B over 7 min, hold for 3 min, return to initial conditions |

Mass Spectrometer (MS/MS) System

Parameter Condition
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4.0 kV
Source Temp. 350°C
Collision Gas Argon

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
LMG (Quantifier) 331.0 239.4 30
LMG (Qualifier) 331.0 315.6 30

| LMG-d6 (IS) | 337.0 | 244.4 | 30 |

Workflow Diagram

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis & Data Processing sample_collection 1. Collect 100 mL Aquaculture Water internal_standard 2. Spike with LMG-d6 Internal Standard sample_collection->internal_standard spe_conditioning 3a. Condition SCX Cartridge internal_standard->spe_conditioning spe_loading 3b. Load Sample spe_conditioning->spe_loading spe_washing 3c. Wash Cartridge spe_loading->spe_washing spe_elution 3d. Elute Analytes spe_washing->spe_elution evaporation 4. Evaporate to Dryness spe_elution->evaporation reconstitution 5. Reconstitute in 1 mL Mobile Phase evaporation->reconstitution lcms_analysis 6. LC-MS/MS Analysis (MRM) reconstitution->lcms_analysis data_processing 7. Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for LMG analysis in water.

Results and Discussion

The described method demonstrates excellent performance for the determination of LMG in aquaculture water. The use of an isotopically labeled internal standard (LMG-d6) ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Method Performance Summary The following table summarizes the typical quantitative performance of the method, compiled from established procedures.

ParameterPerformance Characteristic
Linearity Range 0.2 - 10 µg/L
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.001 ng/L to 0.1 ng/g
Limit of Quantification (LOQ) 0.3 ng/g to 0.5 ng/g
Recovery 93.6% - 107.5%
Precision (%RSD) < 10%

The method achieves a low limit of detection, well below the minimum required performance limits (MRPL) set by regulatory bodies for banned substances in food products. The calibration curve shows excellent linearity across the specified concentration range. Recovery studies performed on spiked blank water samples consistently fall within the acceptable range of 80-120%, indicating the efficiency of the SPE procedure.

Conclusion

This application note provides a complete and validated protocol for the sensitive and selective quantification of this compound in aquaculture water by LC-MS/MS. The method is robust, reliable, and suitable for routine monitoring to ensure regulatory compliance and safeguard consumer health. The combination of solid-phase extraction for sample preparation and tandem mass spectrometry for detection provides the high degree of certainty required for trace-level analysis of prohibited substances.

References

Application Notes & Protocols: Presumptive Blood Testing Using Leucomalachite Green

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Leucomalachite Green (LMG) test is a highly sensitive and widely used presumptive method for the detection of latent bloodstains in forensic science.[1][2] This catalytic test relies on the peroxidase-like activity of the heme group in hemoglobin, which catalyzes the oxidation of the colorless LMG reagent to produce a characteristic blue-green color in the presence of an oxidizing agent.[2][3] While a positive result is a strong indication of the presence of blood, it is considered a presumptive test and any positive findings should be confirmed with more specific tests. This protocol outlines the necessary reagents, procedures, and interpretation for performing the LMG test.

Data Presentation: Reagent Formulations

Several formulations for the this compound reagent are utilized. The choice of formulation may depend on laboratory preference and specific application requirements. Below is a summary of common reagent compositions.

Reagent ComponentFormulation 1Formulation 2Formulation 3Formulation 4
This compound0.25 g0.01 g0.1 g1 g
Glacial Acetic Acid100 mL6.60 mL30 mL100 mL
Distilled/Deionized Water150 mL3.30 mL70 mL150 mL
Zinc Dust5 g---
Oxidizing Agent
Hydrogen Peroxide3% solution3% solution3% solution10% solution
Sodium Perborate-0.32 g in 6.60 mL Acetic Acid & 3.30 mL Water--

Experimental Protocols

Reagent Preparation

A. This compound (LMG) Working Solution (Example using Formulation 1):

  • In a fume hood, combine 0.25 g of this compound, 100 mL of glacial acetic acid, and 150 mL of distilled water in a flask.

  • Add 5 g of zinc dust to the solution. The zinc keeps the LMG in its reduced, colorless state.

  • Gently heat the solution (e.g., simmer or reflux) until it becomes colorless or pale yellow.

  • Allow the solution to cool completely.

  • Decant the colorless solution into a dark, glass storage bottle, retaining some zinc dust at the bottom to maintain the reduced state of the reagent.

  • Store the reagent in a refrigerator and in a dark bottle. The reagent is stable for approximately six months.

B. Oxidizing Agent (3% Hydrogen Peroxide):

  • Prepare a 3% hydrogen peroxide solution by diluting a 30% stock solution. For example, add 10 mL of 30% hydrogen peroxide to 90 mL of deionized water.

  • Store in a labeled bottle.

Quality Control

Before testing unknown samples, it is imperative to check the reagents with positive and negative controls.

  • Positive Control: A known bloodstain.

  • Negative Control: An unstained area of the same substrate as the suspected stain or a clean swab.

The test is considered valid if the positive control yields a blue-green color and the negative control shows no color change.

Sample Collection and Testing Procedure
  • Moisten a sterile cotton swab or a piece of filter paper with distilled water.

  • Gently rub the suspected bloodstain to transfer a sample onto the swab or filter paper.

  • Add one to two drops of the LMG working solution to the sample on the swab or filter paper.

  • Wait for approximately 5-30 seconds and observe for any color change. A color change at this stage may indicate the presence of a chemical oxidant and would be considered a false positive.

  • If no color change is observed, add one to two drops of 3% hydrogen peroxide solution to the swab or filter paper.

  • Observe for an immediate color change.

Interpretation of Results
  • Positive Result: A rapid development of a blue-green color (within approximately 5 seconds) is a presumptive positive for the presence of blood.

  • Negative Result: The absence of a color change indicates that blood is either not present or is below the detection limit of the test. The swab may eventually turn blue-green over time due to the natural oxidation of the LMG reagent, which should not be interpreted as a positive result.

  • Inconclusive Result: A blue-green color change before the addition of hydrogen peroxide suggests the presence of an oxidizing agent, rendering the test inconclusive for blood. If the tested material itself bleeds a blue or green color, the result is also considered inconclusive.

Potential for False Positives and Negatives
  • False Positives: Chemical oxidants such as copper and nickel salts, bleach, and rust can cause a false positive reaction. Plant peroxidases found in substances like horseradish or cauliflower can also lead to false positives.

  • False Negatives: Blood that has been exposed to extreme environmental conditions or has degraded over time may no longer contain sufficient hemoglobin to produce a positive result.

Mandatory Visualizations

Experimental Workflow for LMG Presumptive Blood Test

LMG_Test_Workflow cluster_prep Preparation cluster_reaction Reaction & Observation cluster_results Results start Start sample_prep 1. Moisten swab/filter paper and rub suspected stain start->sample_prep reagent_add 2. Add 1-2 drops of LMG Reagent sample_prep->reagent_add wait 3. Wait ~5 seconds reagent_add->wait observe1 4. Observe for color change wait->observe1 h2o2_add 5. Add 1-2 drops of 3% Hydrogen Peroxide observe1->h2o2_add No color change inconclusive Inconclusive (Chemical Oxidant) observe1->inconclusive Blue-green color appears observe2 6. Observe for immediate color change h2o2_add->observe2 positive Positive (Presumptive for Blood) observe2->positive Blue-green color appears negative Negative observe2->negative No color change

Caption: Workflow of the this compound presumptive test for blood.

Logical Relationship of LMG Test Components

LMG_Reaction_Principle cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products lmg This compound (Colorless) malachite_green Malachite Green (Blue-Green Color) lmg->malachite_green Oxidation h2o2 Hydrogen Peroxide (Oxidizing Agent) water Water h2o2->water Reduction heme Heme in Hemoglobin (Peroxidase-like activity) heme->lmg Catalyzes heme->h2o2

Caption: Principle of the this compound reaction for blood detection.

References

Application Notes and Protocols for the Quantitative Analysis of Leucomalachite Green Residues in Seafood

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malachite green (MG) is a triphenylmethane dye effective against fungal and parasitic infections in aquaculture. However, its use in food-producing animals is prohibited in many countries due to concerns over its potential carcinogenicity and mutagenicity.[1][2] Upon absorption, malachite green is metabolized and reduced to its colorless, lipophilic form, leucomalachite green (LMG), which can persist in the fatty tissues of seafood for extended periods.[1][3][4] Consequently, the majority of violative residues in seafood are often in the form of LMG. This document provides detailed protocols for the quantitative analysis of LMG residues in various seafood matrices, targeting researchers, scientists, and professionals in drug development and food safety. The primary methods covered are High-Performance Liquid Chromatography with Visible Detection (HPLC-VIS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for both screening and confirmation of these residues.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods for the quantification of this compound in seafood.

Table 1: Performance of LC-VIS Method for LMG Quantification in Various Seafood Matrices

Seafood MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (ng/g)
Channel Catfish1, 2, 4, 1085.98.51.0
Rainbow Trout1, 2, 4, 1087.85.11.0
Tilapia1, 2, 4, 1093.98.91.0
Basa1, 2, 4, 1090.811.01.0
Atlantic Salmon1, 2, 4, 1092.710.01.0
Tiger Shrimp1, 2, 4, 1089.98.41.0

Table 2: Performance of LC-MS/MS Methods for LMG Quantification in Seafood

MethodSeafood MatrixFortification Level (ng/g or µg/kg)Average Recovery (%)Limit of Detection (LOD) (ng/g or µg/kg)Limit of Quantification (LOQ) (µg/kg)
LC-MSnFish and Shrimp1, 2, 4, 10 ng/g85.9 - 93.90.25 ng/g-
LC-MS/MSSalmon1 ng/g810.1 ng/g-
LC-MS/MSFishNot specified--0.01 µg/kg
LC-MS/MSFish and Shrimp2.0 µg/kg80.3--
HPLC-VIS (IAC)Fish0.5 - 10 ng/g71.6 - 96.80.18 ng/g-

Experimental Protocols

Method 1: LC-VIS for the Determination of Total Malachite Green and this compound

This method involves the extraction of both MG and LMG from seafood tissue, followed by the oxidation of LMG to the chromic MG form for collective quantification.

1. Sample Preparation and Extraction

  • Accurately weigh 5.0 g of homogenized seafood tissue into a 50 mL centrifuge tube.

  • Add 5 mL of ammonium acetate buffer.

  • For fortified samples, add the appropriate volume of LMG standard solution. Allow the sample to sit for at least 15 minutes.

  • Add 25 mL of acetonitrile, cap the tube, and shake vigorously for 30 seconds.

  • Add 10 g of alumina, cap, and shake vigorously for another 15 seconds.

  • Centrifuge the sample.

2. Liquid-Liquid Partitioning

  • Decant the acetonitrile extract into a separatory funnel.

  • Add dichloromethane and deionized water for partitioning.

  • Collect the dichloromethane layer.

3. Oxidation and Clean-up

  • The LMG in the extract is quantitatively oxidized to MG using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • The sample then undergoes solid-phase extraction (SPE) clean-up using alumina and propylsulfonic acid phases.

4. Instrumental Analysis

  • Instrument: High-Performance Liquid Chromatograph with a Visible Detector (HPLC-VIS).

  • Column: C18 column.

  • Mobile Phase: Isocratic elution.

  • Detection Wavelength: 618 nm.

  • Quantification: The total MG (original MG plus oxidized LMG) is quantified against a calibration curve of MG standards.

Method 2: LC-MS/MS for the Determination of Malachite Green and this compound

This method allows for the simultaneous, highly specific, and sensitive quantification of both MG and LMG without the need for an oxidation step.

1. Sample Preparation and Extraction

  • Homogenize 5.0 g of seafood tissue.

  • Extract the residues with a solution of perchloric acid and acetonitrile.

  • Centrifuge the mixture and collect the supernatant.

2. Solid-Phase Extraction (SPE) Clean-up

  • Concentrate the extract and pass it through a C18 SPE column.

  • Elute the analytes of interest with acetonitrile.

  • Evaporate the eluate to dryness and reconstitute the residue in an acetonitrile/water mixture for analysis.

3. Instrumental Analysis

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: Reversed-phase C18 column (e.g., Luna C18).

  • Mobile Phase: A gradient of acetonitrile and an ammonium hydroxide-formic acid buffer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for MG: e.g., m/z 329 -> 208.4, 313.4, 165.3.

    • MRM Transitions for LMG: e.g., m/z 331.0 -> 239.4, 315.6.

  • Quantification: Generate calibration curves for both MG and LMG using matrix-matched standards.

Visualizations

experimental_workflow_lc_vis sample Homogenized Seafood Tissue (5g) extraction Extraction (Ammonium Acetate, Acetonitrile) sample->extraction partition Liquid-Liquid Partitioning (Dichloromethane) extraction->partition oxidation Oxidation of LMG to MG (DDQ) partition->oxidation cleanup Solid-Phase Extraction Clean-up (Alumina, Propylsulfonic Acid) oxidation->cleanup analysis HPLC-VIS Analysis (618 nm) cleanup->analysis quant Quantification of Total MG analysis->quant

Caption: Workflow for LC-VIS analysis of total MG and LMG.

experimental_workflow_lc_msms sample Homogenized Seafood Tissue (5g) extraction Extraction (Perchloric Acid, Acetonitrile) sample->extraction centrifuge Centrifugation extraction->centrifuge cleanup Solid-Phase Extraction Clean-up (C18 SPE) centrifuge->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution analysis LC-MS/MS Analysis (ESI+, MRM) reconstitution->analysis quant Simultaneous Quantification of MG and LMG analysis->quant

Caption: Workflow for LC-MS/MS analysis of MG and LMG.

chemical_transformation MG Malachite Green (MG) (Chromic, Cationic Form) LMG This compound (LMG) (Reduced, Colorless Form) MG->LMG Metabolic Reduction (in vivo) LMG->MG Chemical Oxidation (e.g., with DDQ, in vitro)

Caption: In vivo reduction and in vitro oxidation of Malachite Green.

References

Application Note: Detection of Leucomalachite Green in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details validated methods for the quantitative determination of Leucomalachite Green (LMG), the primary metabolite of Malachite Green (MG), in environmental water samples. Due to the carcinogenic potential of both compounds and their persistence in aquatic environments, sensitive and reliable analytical methods are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and UV-Visible Spectrophotometry. Performance data, including limits of detection, limits of quantification, and recovery rates, are presented to guide researchers in selecting the appropriate method for their specific needs.

Introduction

Malachite Green (MG) is a triphenylmethane dye extensively used as an ectoparasiticide and fungicide in aquaculture.[3][4] However, its use in food-producing animals is prohibited in many countries due to concerns about its carcinogenicity.[1] In aquatic environments and organisms, MG is metabolized to its colorless, reduced form, this compound (LMG). LMG is lipophilic, leading to its accumulation in fatty tissues of aquatic organisms, and it can persist for extended periods. The monitoring of both MG and LMG in environmental water is therefore essential to ensure environmental safety and compliance with regulations. This application note presents robust and validated analytical methodologies for the detection of LMG in various water matrices.

Methods Overview

Two primary analytical techniques are detailed for the determination of LMG in environmental water samples:

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the confirmatory method of choice, offering high sensitivity and selectivity for the detection and quantification of LMG at trace levels.

  • UV-Visible Spectrophotometry: A screening method that involves the oxidation of colorless LMG to the intensely colored MG, which is then quantified based on its absorbance. This method is often used for preliminary analysis due to its simplicity and cost-effectiveness.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the detection of this compound in water.

Table 1: HPLC-MS/MS Method Performance

ParameterValueReference
Limit of Detection (LOD)0.001 ng/L - 0.1 ng/g
Limit of Quantification (LOQ)0.01 - 0.1 µg/L
Linearity Range0.2 - 5 µg/L
Recovery81% - 104.0%
Relative Standard Deviation (RSD)< 8.1%

Table 2: UV-Visible Spectrophotometry Method Performance

ParameterValueReference
Limit of Detection (LOD)1.92 µmol L⁻¹
Limit of Quantification (LOQ)6.41 µmol L⁻¹
Linearity Range6.41 - 100.00 µmol L⁻¹
Wavelength of Maximum Absorbance (λmax)256 nm (for LMG)
Wavelength of Maximum Absorbance (λmax) after oxidation to MG618 nm

Experimental Protocols

Protocol 1: HPLC-MS/MS Method

This protocol describes the determination of LMG in water using Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by HPLC-MS/MS analysis.

1. Materials and Reagents

  • This compound (LMG) analytical standard

  • Deuterated LMG (LMG-d5 or LMG-d6) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Ammonium acetate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, SCX, or MCX)

2. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection: Collect water samples in clean amber glass bottles and store them at 4°C in the dark until analysis.

  • Internal Standard Spiking: To a 100 mL water sample, add a known concentration of the deuterated LMG internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

  • Elution: Elute the LMG and internal standard from the cartridge with 5 mL of a suitable elution solvent (e.g., acetonitrile or a mixture of acetonitrile and ammonia water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. HPLC-MS/MS Conditions

  • HPLC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • LMG: m/z 331.2 → 239.3

    • LMG-d5: m/z 336.0 → 239.2

  • Data Analysis: Quantify LMG by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: UV-Visible Spectrophotometry Method

This protocol is a screening method that involves the oxidation of LMG to MG for colorimetric detection.

1. Materials and Reagents

  • This compound (LMG) standard

  • Potassium iodate (KIO₃)

  • Sulfuric acid (H₂SO₄)

  • Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone - DDQ)

  • Spectrophotometer

2. Sample Preparation and Oxidation

  • Sample Collection: Collect water samples as described in Protocol 1.

  • Acidification: To a known volume of the water sample, add sulfuric acid to achieve an acidic pH.

  • Oxidation: Add a solution of potassium iodate to the acidified sample. The iodine liberated will oxidize LMG to the colored MG. Alternatively, other oxidizing agents like DDQ can be used.

  • Color Development: Allow the reaction to proceed for a set amount of time for full-color development.

3. Spectrophotometric Measurement

  • Wavelength Scan: Perform a wavelength scan from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax) for the resulting MG, which is typically around 618 nm.

  • Calibration Curve: Prepare a series of LMG standards and subject them to the same oxidation procedure. Measure the absorbance of each standard at the λmax and construct a calibration curve of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared water sample at the λmax.

  • Quantification: Determine the concentration of LMG in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Water Sample Collection internal_standard Spike with Internal Standard (LMG-d5) sample_collection->internal_standard spe_conditioning SPE Cartridge Conditioning internal_standard->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms data_analysis Data Processing and Quantification hplc_msms->data_analysis

Caption: HPLC-MS/MS Experimental Workflow for LMG Detection.

spectrophotometry_workflow cluster_prep_oxidation Sample Preparation and Oxidation cluster_measurement Measurement sample_collection Water Sample Collection acidification Acidification sample_collection->acidification oxidation Addition of Oxidizing Agent acidification->oxidation color_development Color Development (LMG to MG) oxidation->color_development spectrophotometer Spectrophotometric Measurement (λmax ≈ 618 nm) color_development->spectrophotometer quantification Quantification via Calibration Curve spectrophotometer->quantification

Caption: Spectrophotometry Experimental Workflow for LMG Detection.

Conclusion

The methods presented in this application note provide reliable and validated protocols for the detection and quantification of this compound in environmental water samples. The HPLC-MS/MS method offers high sensitivity and is suitable for confirmatory analysis at trace levels, while the UV-Visible Spectrophotometry method serves as a valuable tool for rapid screening. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Proper sample preparation, as detailed in the protocols, is critical for achieving accurate and reproducible results.

References

Application Note: Derivatization of Leucomalachite Green for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Leuco-malachite green (LMG), the primary metabolite of the triphenylmethane dye malachite green, is a compound of significant concern in food safety and environmental monitoring due to its potential carcinogenicity and long persistence in tissues. The standard analytical method for the detection of LMG is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and is a widely available technique. The direct analysis of LMG by GC-MS is challenging due to its low volatility and potential for thermal degradation. This application note presents a detailed protocol for the derivatization of LMG to enhance its volatility and stability for sensitive and reliable GC-MS analysis. While LC-MS/MS remains the confirmatory method of choice, this protocol offers a viable GC-MS screening approach. The proposed method is based on the acylation of the LMG molecule, a common derivatization strategy for amines.

Introduction

Malachite green is an effective fungicide and parasiticide used in aquaculture. However, its use in food-producing animals is prohibited in many countries due to health concerns.[1][2][3] Once absorbed, malachite green is metabolized to its colorless, lipophilic form, leucomalachite green, which can persist in fatty tissues for extended periods.[4][5] Consequently, analytical methods for monitoring LMG residues in food products, particularly fish, are crucial for consumer protection.

This application note details a proposed derivatization protocol for LMG using trifluoroacetic anhydride (TFAA), a potent acylating agent. This process aims to produce a more volatile and thermally stable derivative suitable for GC-MS analysis.

Data Presentation

Quantitative data for the GC-MS analysis of derivatized LMG is not widely available in published literature. The following table summarizes typical performance data for the well-established LC-MS/MS methods for LMG analysis in various matrices to provide context for expected detection limits and recoveries.

MatrixMethodLimit of Quantification (LOQ)Recovery (%)Reference
SalmonLC-MS/MS0.1 ng/g81%
Fish ProductsLC-MS/MS< 0.5 µg/kg90-106%
SeafoodUPLC-MS/MS< 0.5 µg/kg48-112%
FishLC-MS/MS0.01 µg/kgNot Reported

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established methods for the extraction of LMG from fish tissue for LC-MS/MS analysis.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Ammonium acetate buffer (pH 4.5)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or Alumina-based)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize 5 g of tissue sample.

  • To the homogenized sample, add 10 mL of ammonium acetate buffer and 20 mL of acetonitrile.

  • Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a separatory funnel containing 50 mL of dichloromethane.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the lower organic layer (DCM) and pass it through a column of anhydrous sodium sulfate to remove residual water.

  • Evaporate the DCM extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for derivatization.

Derivatization Protocol

Reagents and Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine or other suitable base catalyst (e.g., triethylamine)

  • Ethyl acetate, anhydrous

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the reconstituted extract (1 mL) in a clean, dry vial, add 50 µL of pyridine.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the reaction mixture at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 25°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Proposed SIM Ions for Derivatized LMG:

  • The exact mass-to-charge ratios (m/z) for the derivatized LMG would need to be determined experimentally. However, one would expect to monitor the molecular ion and characteristic fragment ions resulting from the loss of the trifluoroacetyl group and other structural fragments.

Mandatory Visualization

Derivatization_Workflow cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Homogenized Tissue Sample (5g) add_buffer_acn Add Buffer & Acetonitrile sample->add_buffer_acn vortex_centrifuge Vortex & Centrifuge add_buffer_acn->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant l_l_extraction Liquid-Liquid Extraction with Dichloromethane supernatant->l_l_extraction dry_extract Dry with Na2SO4 l_l_extraction->dry_extract evaporate Evaporate to Dryness dry_extract->evaporate reconstitute Reconstitute in Ethyl Acetate (1mL) evaporate->reconstitute add_reagents Add Pyridine (50µL) & TFAA (100µL) reconstitute->add_reagents react Vortex & Heat (70°C for 30 min) add_reagents->react cool Cool to Room Temp. react->cool evaporate_reagents Evaporate to Dryness cool->evaporate_reagents reconstitute_final Reconstitute in Ethyl Acetate (100µL) evaporate_reagents->reconstitute_final gc_ms_analysis GC-MS Analysis reconstitute_final->gc_ms_analysis

Caption: Experimental workflow for the derivatization of LMG for GC-MS analysis.

Conclusion

The proposed acylation-based derivatization protocol offers a promising approach for the analysis of this compound by GC-MS. By converting LMG into a more volatile and thermally stable derivative, this method can potentially overcome the limitations of direct GC-MS analysis. Further validation of this method is required to determine its robustness, sensitivity, and accuracy in various sample matrices. While LC-MS/MS remains the gold standard for LMG analysis, this derivatization protocol provides a valuable alternative for laboratories equipped with GC-MS instrumentation, enabling effective screening for this important residue.

References

Application Notes and Protocols for Optimal HPLC Separation of Leucomalachite Green (LMG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomalachite green (LMG) is the reduced, colorless metabolite of malachite green, a triphenylmethane dye with antifungal and antiparasitic properties. Due to concerns over its potential carcinogenicity, the use of malachite green in aquaculture is prohibited in many countries. Consequently, sensitive and reliable analytical methods are required to detect LMG residues in various matrices, particularly in fish and other seafood products. High-performance liquid chromatography (HPLC) is a widely employed technique for the separation and quantification of LMG. The composition of the mobile phase is a critical factor in achieving optimal separation, influencing retention time, peak shape, and resolution.

This document provides detailed application notes and protocols for the HPLC separation of LMG, focusing on the optimization of the mobile phase composition.

Mobile Phase Composition Strategies for LMG Separation

The selection of an appropriate mobile phase is crucial for the successful HPLC analysis of LMG. Reversed-phase HPLC is the most common technique, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. The mobile phase generally consists of an aqueous component and an organic modifier, with the pH of the aqueous phase playing a significant role in the retention and selectivity of the analyte.

Strategy 1: Acetonitrile-Based Mobile Phase with Ammonium Acetate Buffer (Gradient Elution)

A gradient elution method using acetonitrile and an ammonium acetate buffer is a robust approach for the separation of LMG, often in conjunction with its parent compound, malachite green. The acidic pH of the buffer ensures that LMG is in a suitable ionization state for optimal retention and peak shape on a C18 column.

Table 1: Gradient HPLC Method with Acetonitrile and Ammonium Acetate Buffer

ParameterValue
Mobile Phase A 10 mM Ammonium acetate in water, pH 4.5 (adjusted with acetic acid)
Mobile Phase B Acetonitrile
Column C18, 2.1 x 150 mm, 5 µm
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Gradient Program Time (min)
0
10
12
12.1
15
Injection Volume 10 µL
Detection MS/MS
Retention Time of LMG ~8.3 minutes
Strategy 2: Acetonitrile-Based Mobile Phase with Formic Acid (Gradient Elution)

For LC-MS/MS applications, a mobile phase containing formic acid is often preferred due to its volatility and ability to promote ionization.

Table 2: Gradient HPLC-MS/MS Method with Acetonitrile and Formic Acid

ParameterValue
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Column C18, 2.1 x 100 mm, 1.8 µm
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Gradient Program Time (min)
0
5
7
7.1
10
Injection Volume 5 µL
Detection MS/MS
Retention Time of LMG Not explicitly stated, but expected to be in the mid-range of the gradient.
Strategy 3: "Toxic Chemical-Free" Isocratic Mobile Phase with Ethanol and Octane Sulfonic Acid

An alternative, isocratic method has been developed that avoids the use of acetonitrile and other potentially toxic solvents. This method employs ethanol as the organic modifier and octane sulfonic acid as an ion-pairing agent.[1]

Table 3: Isocratic HPLC-PDA Method with Ethanol and Octane Sulfonic Acid [1]

ParameterValue
Mobile Phase 0.02 mol/L Octane sulfonic acid in Ethanol:Water (55:45, v/v)
Column Inertsil® WP300 C4, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 50 °C
Injection Volume Not specified
Detection Photodiode Array (PDA)
Retention Time of LMG 4.84 minutes[1]

Experimental Protocols

Protocol 1: Preparation of Acetonitrile/Ammonium Acetate Mobile Phase

Materials:

  • Ammonium acetate (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Acetic acid (glacial, analytical grade)

  • 0.45 µm membrane filter

Procedure:

  • Preparation of Mobile Phase A (10 mM Ammonium Acetate, pH 4.5): a. Weigh out the appropriate amount of ammonium acetate to prepare a 10 mM solution in 1 L of HPLC-grade water. b. Dissolve the ammonium acetate in the water. c. Adjust the pH of the solution to 4.5 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter. d. Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Preparation of Mobile Phase B (Acetonitrile): a. Use HPLC-grade acetonitrile directly. b. It is recommended to degas the acetonitrile before use.

  • Mobile Phase for Analysis: a. Place the prepared Mobile Phase A and Mobile Phase B in the appropriate solvent reservoirs of the HPLC system. b. The HPLC system will mix the solvents according to the specified gradient program.

Protocol 2: HPLC Analysis using Acetonitrile/Ammonium Acetate Gradient

Instrumentation and Conditions:

  • HPLC system with a binary pump, autosampler, column oven, and a suitable detector (e.g., mass spectrometer).

  • C18 column (e.g., 2.1 x 150 mm, 5 µm).

  • Set the column temperature to 40 °C.

  • Set the flow rate to 0.3 mL/min.

  • Set the injection volume to 10 µL.

  • Program the gradient as specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition (30% B) for at least 10-15 minutes before the first injection.

Sample Preparation:

  • Dissolve LMG standard in a suitable solvent, such as acetonitrile or methanol, to prepare a stock solution.

  • Prepare working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • For sample analysis, follow a validated extraction and clean-up procedure appropriate for the sample matrix. The final extract should be dissolved in a solvent compatible with the mobile phase.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard LMG Standard Preparation HPLC_System HPLC System (Pump, Column, Oven) Standard->HPLC_System Injection Sample Sample Extraction & Clean-up Sample->HPLC_System Injection MobilePhase Mobile Phase Preparation MobilePhase->HPLC_System Detection Detection (MS/MS or UV) HPLC_System->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Analysis Data Analysis (Integration, Quantification) Chromatogram->Analysis

Caption: Experimental workflow for HPLC analysis of LMG.

Mobile_Phase_Optimization cluster_factors Mobile Phase Factors cluster_effects Chromatographic Effects Organic_Solvent Organic Solvent (e.g., Acetonitrile, Methanol) Retention_Time Retention Time Organic_Solvent->Retention_Time Resolution Resolution Organic_Solvent->Resolution Aqueous_Phase Aqueous Phase (e.g., Water, Buffer) Aqueous_Phase->Retention_Time pH pH of Aqueous Phase pH->Retention_Time Peak_Shape Peak Shape pH->Peak_Shape Additives Additives (e.g., Ion-pairing agents) Additives->Retention_Time Additives->Peak_Shape Retention_Time->Resolution Peak_Shape->Resolution Sensitivity Sensitivity Peak_Shape->Sensitivity

Caption: Logical relationship of mobile phase components and their chromatographic effects.

References

Troubleshooting & Optimization

Technical Support Center: Spectrophotometric Analysis of Leuco Malachite Green (LMG)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectrophotometric analysis of Leuco Malachite Green (LMG). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize interferences in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric analysis of Leuco Malachite Green (LMG)?

A1: The spectrophotometric analysis of LMG is based on the oxidation of the colorless LMG to the intensely colored Malachite Green (MG) cation.[1][2] This colored product has a strong absorbance at approximately 618 nm, which can be measured using a spectrophotometer. The concentration of LMG in the original sample is proportional to the absorbance of the resulting MG solution.

Q2: What are the most common sources of interference in this analysis?

A2: Common interferences in the spectrophotometric analysis of LMG can be broadly categorized as spectral and chemical.[3][4]

  • Spectral Interferences: These arise from other components in the sample matrix that absorb light at the same wavelength as Malachite Green (around 618 nm). This can be caused by turbidity, hemolysis (hemoglobin), or other colored compounds in the sample.[3]

  • Chemical Interferences: These are substances that can either interfere with the oxidation of LMG to MG or react with the oxidizing agent, leading to inaccurate results. This includes other reducing or oxidizing agents present in the sample matrix.

Q3: Why is the choice of oxidizing agent important?

A3: The choice of oxidizing agent is critical for the quantitative conversion of LMG to MG. An ideal oxidizing agent should be strong enough to oxidize LMG efficiently and rapidly, but not so strong that it causes degradation of the newly formed MG. It should also not contribute to background absorbance at the analytical wavelength. 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an example of an oxidizing agent used for this purpose.

Q4: How can I minimize matrix effects when analyzing complex samples like fish tissue?

A4: Minimizing matrix effects is crucial for accurate LMG analysis in complex samples. This is typically achieved through a robust sample preparation procedure that includes:

  • Extraction: Using a suitable solvent system, such as acetonitrile and an appropriate buffer, to extract LMG and MG from the sample homogenate.

  • Clean-up: Employing techniques like solid-phase extraction (SPE) to remove interfering compounds from the sample extract before analysis.

Q5: What is the importance of pH in LMG analysis?

A5: The pH of the reaction mixture is a critical parameter that can influence both the stability of LMG and the efficiency of the oxidation reaction. The pKa of Malachite Green is around 6.9, and its spectral properties are pH-dependent. Therefore, maintaining a consistent and optimal pH throughout the analysis is essential for reproducible results.

Troubleshooting Guides

Problem 1: Inconsistent or Drifting Absorbance Readings
Possible Cause Troubleshooting Step
Instrument Instability Allow the spectrophotometer to warm up for at least 15-30 minutes before use to ensure the lamp output has stabilized.
Temperature Fluctuations Ensure the spectrophotometer is in a temperature-controlled environment, away from drafts or direct sunlight. Temperature changes can affect reaction rates and instrument electronics.
Incomplete Reaction The oxidation of LMG to MG may be slow or incomplete. Ensure adequate reaction time and that the oxidizing agent is fresh and added at the correct concentration.
Sample Evaporation If using small sample volumes or open cuvettes, evaporation can concentrate the sample and increase absorbance over time. Use capped cuvettes for extended measurements.
Problem 2: High Background Absorbance or "Blank" Reading
Possible Cause Troubleshooting Step
Contaminated Reagents Prepare fresh reagents and use high-purity solvents. Ensure your "blank" solution contains all the reagents except the LMG standard.
Dirty or Scratched Cuvettes Clean cuvettes thoroughly with a suitable solvent. Always handle cuvettes by the frosted sides to avoid fingerprints on the optical surfaces. Inspect for scratches, which can scatter light.
Sample Turbidity If the sample is cloudy, centrifuge or filter it to remove particulate matter that can scatter light and cause high absorbance readings.
Stray Light Ensure the spectrophotometer's sample compartment is securely closed during measurements. Check the instrument's specifications for stray light and perform regular maintenance.
Problem 3: Low or No Absorbance Signal
Possible Cause Troubleshooting Step
LMG Degradation LMG can be unstable and may degrade if not stored properly (e.g., exposure to light or oxidizing conditions). Prepare fresh standards and store stock solutions in the dark and at a low temperature.
Ineffective Oxidizing Agent The oxidizing agent may have degraded. Prepare a fresh solution of the oxidizing agent.
Presence of Reducing Agents The sample matrix may contain reducing agents that compete with LMG for the oxidizing agent, preventing the formation of MG. Consider a more rigorous sample clean-up procedure.
Incorrect Wavelength Setting Verify that the spectrophotometer is set to the maximum absorbance wavelength for Malachite Green (approximately 618 nm).

Quantitative Data on Potential Interferences

The following table summarizes potential interferences, their likely sources, and recommended strategies for mitigation. The effect of these interferences is concentration-dependent.

Interferent Potential Source Nature of Interference Mitigation Strategy
Turbidity Incomplete sample clarification, precipitationSpectral (Light Scattering)Centrifuge or filter the sample prior to analysis.
Hemoglobin Hemolysis in blood-containing samplesSpectral (Absorbance near 600 nm)Use a sample blank that includes the matrix without the analyte. Implement a more effective sample clean-up procedure.
Bilirubin Icteric samplesSpectral (Absorbance between 340-500 nm)While the primary interference is not at 618 nm, high concentrations can contribute to background noise. Use of bichromatic measurements or sample blanking can help.
Ascorbic Acid (Vitamin C) Food samples, biological matricesChemical (Reducing Agent)Increase the concentration of the oxidizing agent or use a sample clean-up method like SPE to remove it.
Sulfite/Sulfide Preservatives, environmental samplesChemical (Reducing Agent)Sample pre-treatment to remove or oxidize these compounds before LMG oxidation.
Other Dyes/Pigments Complex sample matrices (e.g., animal feed)Spectral (Overlapping Absorbance)Chromatographic separation (e.g., HPLC) is recommended. If using spectrophotometry, employ spectral deconvolution techniques or measure at multiple wavelengths.

Experimental Protocols

Protocol: Spectrophotometric Determination of LMG in an Aqueous Sample

This protocol provides a general framework. Optimization of concentrations and incubation times may be necessary depending on the sample matrix and expected LMG concentration.

  • Sample Preparation:

    • Collect the aqueous sample.

    • If the sample is turbid, centrifuge at 4000 rpm for 10 minutes and use the supernatant for analysis.

  • Preparation of Standards and Reagents:

    • Prepare a stock solution of LMG in a suitable solvent (e.g., methanol or acetonitrile) and store it protected from light.

    • Prepare a series of working standards by diluting the stock solution.

    • Prepare a solution of a suitable oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) in a compatible solvent.

  • Oxidation Reaction:

    • In a series of test tubes, add a fixed volume of your sample, blank (deionized water), and each of the working standards.

    • Add a precise volume of the oxidizing agent solution to each tube.

    • Mix thoroughly and allow the reaction to proceed for a predetermined amount of time at a controlled temperature. This step should be optimized for complete oxidation.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the maximum absorbance wavelength for Malachite Green (approx. 618 nm).

    • Use the blank solution to zero the instrument.

    • Measure the absorbance of each standard and the sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of LMG in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for LMG Spectrophotometric Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Aqueous Sample Mix Mix Sample/Standard with Oxidizing Agent Sample->Mix Standards LMG Standards Standards->Mix Reagents Oxidizing Agent Reagents->Mix Incubate Incubate for a Defined Time Mix->Incubate Spectro Measure Absorbance at ~618 nm Incubate->Spectro CalCurve Generate Calibration Curve Spectro->CalCurve Quantify Quantify LMG CalCurve->Quantify

Caption: Workflow for LMG spectrophotometric analysis.

Troubleshooting_Logic Troubleshooting Logic for Inaccurate LMG Readings cluster_high High Absorbance cluster_low Low Absorbance cluster_inconsistent Inconsistent Readings Start Inaccurate Results HighAbs High Absorbance? Start->HighAbs LowAbs Low Absorbance? Start->LowAbs Inconsistent Inconsistent? Start->Inconsistent CheckBlank Check Blank for Contamination/Turbidity HighAbs->CheckBlank Yes CheckWavelength Verify Wavelength Setting CheckBlank->CheckWavelength DiluteSample Dilute Sample CheckWavelength->DiluteSample CheckReagents Check Reagent (Oxidizer) Potency LowAbs->CheckReagents Yes CheckStandard Check LMG Standard Integrity CheckReagents->CheckStandard IncreaseReactionTime Optimize Reaction Time/Temperature CheckStandard->IncreaseReactionTime WarmUp Ensure Instrument Warm-up Inconsistent->WarmUp Yes CheckCuvettes Inspect/Clean Cuvettes WarmUp->CheckCuvettes CheckMixing Ensure Proper Sample Mixing CheckCuvettes->CheckMixing

Caption: Troubleshooting logic for inaccurate LMG readings.

References

Technical Support Center: Enhancing the Oxidation of Leucomalachite Green to Malachite Green

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enhanced oxidation of Leucomalachite Green (LMG) to Malachite Green (MG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for this important chemical transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidation of LMG to MG.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Malachite Green Incomplete Oxidation: Insufficient oxidant, low reaction temperature, or short reaction time.- Increase the molar ratio of the oxidant to LMG.- Optimize the reaction temperature and time based on the chosen method.- Ensure proper mixing to facilitate the reaction.
Degradation of Malachite Green: The pH of the reaction medium is too high (pH > 12), leading to the formation of the colorless carbinol base.[1]- Maintain the pH of the solution in a slightly acidic to neutral range. In strongly acidic conditions (pH < 1), the color may shift to yellow.[1]
Inactive Catalyst: For catalytic oxidation methods, the catalyst may be poisoned or deactivated.- Ensure the catalyst is fresh or properly activated.- Check for potential catalyst poisons in the reaction mixture.
Formation of Side Products Demethylation: Oxidation conditions may be too harsh, leading to the demethylation of LMG or MG.[1]- Use milder oxidizing agents or reaction conditions.- Optimize the reaction time to minimize over-oxidation.
Formation of 4-(dimethylamino)benzophenone: This can be an impurity in the starting LMG or a degradation product.[1]- Use high-purity LMG for the reaction.- Purify the final MG product to remove this impurity.
Color Fades After Initial Formation Formation of Carbinol Base: As mentioned above, high pH can cause the green color of MG to disappear as it converts to its colorless carbinol form.[1]- Adjust the pH of the solution to a slightly acidic or neutral range.
Reduction Back to LMG: Presence of reducing agents in the reaction mixture.- Ensure all reagents and solvents are free from reducing contaminants.
Inconsistent Results Variability in Reagent Quality: Purity of LMG, oxidant, and catalyst can affect the outcome.- Use reagents of known purity and from a reliable source.- Standardize the preparation of all solutions.
Environmental Factors: Light and air can cause degradation of MG.- Protect the reaction mixture and the final product from prolonged exposure to light and air.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to oxidize this compound to Malachite Green?

A1: The most common methods involve chemical oxidation, catalytic oxidation, and enzymatic oxidation.

  • Chemical Oxidation: Utilizes oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), lead (IV) oxide, manganese (IV) oxide, hydrogen peroxide, and iodine.

  • Catalytic Oxidation: Employs atmospheric oxygen or hydrogen peroxide in the presence of a catalyst.

  • Enzymatic Oxidation: Uses enzymes like hemoglobin or horseradish peroxidase (HRP) to catalyze the oxidation with hydrogen peroxide.

Q2: How does pH affect the stability of Malachite Green?

A2: The pH of the solution plays a critical role in the stability of Malachite Green. In alkaline solutions with a pH greater than 12, the green color of MG is lost due to the formation of its colorless carbinol base. In strongly acidic solutions (pH < 1), the color changes to yellow. A slightly acidic to neutral pH is generally optimal for maintaining the colored cationic form of MG.

Q3: Can Malachite Green revert to this compound?

A3: Yes, Malachite Green can be reduced back to this compound in the presence of reducing agents. This is an important consideration in both the synthesis and storage of MG.

Q4: What are the primary impurities that can be found in Malachite Green?

A4: The main impurities can include monodesmethyl malachite green, the starting material this compound, monodesmethyl this compound, malachite green carbinol, and 4-(dimethylamino)benzophenone.

Q5: Are there any "green" or environmentally friendly methods for this oxidation?

A5: Yes, catalytic oxidation using atmospheric oxygen or hydrogen peroxide is considered a more economical and environmentally friendly approach compared to the use of heavy metal oxides. Enzymatic methods using horseradish peroxidase are also considered a green chemistry approach.

Quantitative Data Summary

The following tables summarize quantitative data related to the oxidation of LMG to MG, primarily focusing on recovery rates from analytical methods, which can be indicative of reaction efficiency under those specific conditions.

Table 1: Recovery of Malachite Green from Fortified Samples after DDQ Oxidation

Sample MatrixFortification Level (ng/g)Average Recovery (%)Reference
Farm-raised Salmon1, 2, 4, 1095.4
Canned Salmon1088.9
Channel Catfish1, 2, 4, 1085.9
Rainbow Trout1, 2, 4, 1087.8
Tilapia1, 2, 4, 1093.9
Basa1, 2, 4, 1090.8
Tiger Shrimp1, 2, 4, 1089.9

Table 2: Recovery of Malachite Green and this compound using Iodine Post-Column Oxidation

AnalyteRecovery Range (%)Reference
Malachite Green67.3 - 73.9
This compound84.7 - 92.1

Experimental Protocols

Protocol 1: Oxidation of this compound using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

This protocol is adapted from analytical procedures for the quantitative conversion of LMG to MG.

Materials:

  • This compound (LMG)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of LMG in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Prepare a solution of DDQ in the same solvent. A slight molar excess of DDQ (e.g., 1.1 to 1.5 equivalents) is recommended to ensure complete oxidation.

  • With stirring, add the DDQ solution to the LMG solution at room temperature.

  • The reaction is typically rapid, and a color change to green should be observed.

  • Allow the reaction to proceed for 30 minutes with periodic agitation to ensure completion.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy by observing the appearance of the characteristic absorbance of MG around 618 nm.

  • Upon completion, the reaction mixture can be subjected to a suitable workup and purification procedure, such as column chromatography, to isolate the pure Malachite Green.

Protocol 2: Enzymatic Oxidation of this compound using Horseradish Peroxidase (HRP)

This protocol describes a greener approach to LMG oxidation using an enzymatic catalyst.

Materials:

  • This compound (LMG)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) (3% solution)

  • Phosphate buffer (pH 6.0-7.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of LMG in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then dilute it in the phosphate buffer to the desired concentration.

  • In a cuvette or reaction vessel, add the LMG solution and a small amount of HRP solution.

  • Initiate the reaction by adding a dilute solution of hydrogen peroxide.

  • The formation of Malachite Green can be monitored in real-time by measuring the increase in absorbance at approximately 618 nm using a spectrophotometer.

  • The reaction rate can be influenced by the concentrations of LMG, HRP, and H₂O₂, as well as the pH and temperature. These parameters can be optimized to achieve the desired conversion rate.

Visualizations

LMG_to_MG_Oxidation LMG This compound (Colorless) MG Malachite Green (Colored Cation) LMG->MG Oxidation (-2e⁻, -H⁺) SideProducts Side Products (e.g., Demethylated forms) LMG->SideProducts Over-oxidation Oxidant Oxidizing Agent (e.g., DDQ, H₂O₂) Catalyst Catalyst (e.g., HRP, Light) Carbinol Carbinol Base (Colorless) MG->Carbinol + OH⁻ (High pH) Carbinol->MG + H⁺ (Low pH)

Caption: Chemical transformation pathway of this compound to Malachite Green.

Experimental_Workflow_DDQ cluster_prep 1. Reagent Preparation cluster_reaction 2. Oxidation Reaction cluster_monitoring 3. Reaction Monitoring cluster_purification 4. Product Isolation prep_LMG Dissolve LMG in Solvent mix Mix LMG and DDQ Solutions prep_LMG->mix prep_DDQ Prepare DDQ Solution prep_DDQ->mix react Stir at Room Temp (30 min) mix->react monitor Monitor by TLC or UV-Vis react->monitor workup Reaction Workup monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Malachite Green purify->product

Caption: Experimental workflow for the oxidation of LMG to MG using DDQ.

References

Validation & Comparative

A Head-to-Head Battle: LC-MS/MS vs. HPLC for Leuco-Malachite Green Detection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) versus High-Performance Liquid Chromatography (HPLC) for the detection of leuco-malachite green (LMG).

The detection of leuco-malachite green (LMG), the primary metabolite of the banned antifungal agent malachite green, is a critical concern in food safety and aquaculture. The choice of analytical methodology is paramount to ensure accurate and sensitive detection. This guide provides an objective comparison of the two most prominent techniques employed for this purpose: LC-MS/MS and HPLC, supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.

Executive Summary

LC-MS/MS consistently demonstrates superior sensitivity and selectivity for the detection of LMG compared to traditional HPLC methods. With significantly lower limits of detection (LOD) and quantification (LOQ), LC-MS/MS is the preferred method for trace-level analysis and confirmatory studies. While HPLC offers a more cost-effective solution, it often requires post-column oxidation to detect LMG and exhibits higher detection limits, making it more suitable for screening purposes where lower sensitivity is acceptable.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and HPLC for the detection of LMG, compiled from various validation studies.

Performance ParameterLC-MS/MSHPLC with Visible/UV Detection
Limit of Detection (LOD) 0.02 - 0.44 µg/kg[1][2]0.18 - 1.0 ng/g (µg/kg)[3][4][5]
Limit of Quantification (LOQ) 0.218 - 0.5 µg/kg~1.0 µg/kg
Linearity (Correlation Coefficient) >0.99Typically >0.99
Recovery (%) 81% - 106%71.6% - 96.8%
Precision (RSD %) 1.7% - 12%5.1% - 12.3%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV/Vis spectrum)
Confirmatory Ability Yes (MS/MS fragmentation)No
Post-Column Oxidation Required for LMG NoYes (often required)

Experimental Workflows

The general experimental workflows for LMG detection using LC-MS/MS and HPLC are illustrated in the diagrams below.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Fish Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile, Buffer) Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) (e.g., C18 or SCX) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

Figure 1. General experimental workflow for LMG detection using LC-MS/MS.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Fish Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile, Buffer) Homogenization->Extraction Oxidation Oxidation of LMG to MG (e.g., DDQ or PbO2) Extraction->Oxidation Cleanup Solid Phase Extraction (SPE) Oxidation->Cleanup HPLC High-Performance Liquid Chromatography (Separation) Cleanup->HPLC Detector UV/Visible or Fluorescence Detector (Detection) HPLC->Detector Data Data Analysis Detector->Data

Figure 2. General experimental workflow for LMG detection using HPLC.

Key Performance Characteristics: A Logical Comparison

The selection between LC-MS/MS and HPLC is often dictated by the specific requirements of the analysis, particularly the need for sensitivity versus cost considerations.

Performance_Comparison cluster_lcmsms LC-MS/MS cluster_hplc HPLC Sensitivity_MS High Sensitivity LOD_MS Low LOD/LOQ Sensitivity_MS->LOD_MS Selectivity_MS High Selectivity Confirmation_MS Confirmatory Selectivity_MS->Confirmation_MS Cost_MS Higher Cost Sensitivity_HPLC Moderate Sensitivity LOD_HPLC Higher LOD/LOQ Sensitivity_HPLC->LOD_HPLC Selectivity_HPLC Moderate Selectivity Confirmation_HPLC Screening Selectivity_HPLC->Confirmation_HPLC Cost_HPLC Lower Cost

Figure 3. Logical comparison of key performance characteristics.

Detailed Experimental Protocols

LC-MS/MS Method for LMG Detection

This protocol is a representative example and may require optimization for specific matrices and instrumentation.

  • Sample Preparation:

    • Homogenize 5 g of fish tissue.

    • Extract the homogenized tissue with 10 mL of a mixture of acetonitrile and ammonium acetate buffer.

    • Centrifuge the sample and collect the supernatant.

    • Perform solid-phase extraction (SPE) cleanup using a C18 or a strong cation exchange (SCX) cartridge to remove matrix interferences.

    • Elute the analytes from the SPE cartridge and evaporate to dryness.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 HPLC system or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for LMG.

HPLC-VIS Method for LMG Detection

This protocol often involves an oxidation step to convert LMG to the chromophoric malachite green (MG) for visible detection.

  • Sample Preparation:

    • Homogenize 5 g of fish tissue.

    • Extract the sample with an appropriate solvent mixture, such as acetonitrile and buffer.

    • Oxidation Step: Add an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the extract to convert LMG to MG.

    • Perform a liquid-liquid extraction or SPE for cleanup.

    • Evaporate the solvent and reconstitute the residue.

  • HPLC Conditions:

    • HPLC System: A standard HPLC system with a UV/Visible or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Approximately 618 nm for the detection of the oxidized malachite green.

Conclusion

For researchers and professionals in drug development and food safety, the choice between LC-MS/MS and HPLC for LMG detection hinges on the analytical objective. LC-MS/MS is the undisputed gold standard for its superior sensitivity, selectivity, and confirmatory power, making it essential for regulatory compliance and trace-level quantification. In contrast, HPLC provides a practical and economical alternative for screening purposes, particularly in high-throughput environments where the absolute lowest detection limits are not the primary concern. The detailed data and protocols presented in this guide are intended to empower informed decision-making in the critical task of monitoring for leuco-malachite green.

References

A Comparative Guide to Method Validation of Leucomalachite Green Analysis Following 2002/657/EC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical methods for detecting veterinary drug residues is paramount. This guide provides a comprehensive comparison of method validation for Leucomalachite Green (LMG) analysis, with a primary focus on the requirements outlined in the European Commission Decision 2002/657/EC. This compound is the primary metabolite of malachite green, a dye that has been used as an antifungal agent in aquaculture. Due to concerns about its potential carcinogenicity, its use in food-producing animals is prohibited in many regions, making sensitive and reliable detection methods essential.

This guide details the validation parameters stipulated by 2002/657/EC and compares the performance of the widely accepted Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques. Experimental protocols and quantitative data from various studies are presented to support the comparison.

Method Validation Parameters according to 2002/657/EC

Commission Decision 2002/657/EC establishes the performance criteria and procedures for the validation of analytical methods to ensure the quality and comparability of results from official control laboratories.[1] For banned substances like malachite green and its metabolite this compound, the validation must demonstrate the method's capability to detect residues at the Minimum Required Performance Limit (MRPL), which for the sum of malachite green and this compound is set at 2 µg/kg in aquaculture products.[1]

Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to distinguish between the analyte and other substances.

  • Trueness (Recovery): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value.

  • Precision (Repeatability and Within-Laboratory Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions.

  • Decision Limit (CCα): The limit at and above which it can be concluded with an error probability of α that a sample is non-compliant.

  • Detection Capability (CCβ): The smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Linearity: The ability of the method to produce test results which are directly proportional to the concentration of the analyte.

Comparison of Analytical Methods for this compound Analysis

While various techniques can be employed for the analysis of LMG, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the most commonly adopted method due to its high sensitivity and specificity.[2][3] Alternative methods include High-Performance Liquid Chromatography (HPLC) with different detectors and emerging technologies like biosensors.

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods for the determination of this compound, validated according to 2002/657/EC.

Table 1: Performance of LC-MS/MS Methods for this compound (LMG) Analysis

MatrixCCα (µg/kg)CCβ (µg/kg)Recovery (%)RSD (%) (Reproducibility)Reference
Fish Muscle0.200.34Not SpecifiedNot Specified[4]
Shrimp Muscle0.1610.21880.3Not Specified
Fish and Salmon MuscleNot SpecifiedNot Specified90.2 - 101.44.3 - 9.7
Roasted Eel Meat<0.5 (LOQ)Not Specified90 - 1063.7 - 11
Various Aquatic Species0.1 (LOD)Not Specified81Not Specified

Table 2: Comparison with Alternative Methods

MethodPrincipleAdvantagesDisadvantagesTypical LOD/LOQ
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity and specificity, confirmatory capability.High cost of instrumentation and maintenance.0.1 - 0.5 µg/kg
HPLC-Visible/UV Chromatographic separation with detection based on light absorption. Requires post-column oxidation to convert LMG to the colored MG form.Lower cost.Lower sensitivity and specificity, indirect measurement of LMG.~1 µg/kg
HPLC-Fluorescence Chromatographic separation with fluorescence detection, also requires post-column oxidation.Generally more sensitive than UV/Vis detection.Indirect measurement, potential for matrix interference.Not specified
Biosensors Based on the specific interaction between a biological recognition element and the target analyte.Potential for rapid, portable, and low-cost screening.Still in development, may lack the robustness and confirmatory power of LC-MS/MS.Not specified

Experimental Protocols

LC-MS/MS Method for this compound in Fish Tissue (Example Protocol)

This protocol is a generalized representation based on common practices in validated methods.

  • Sample Preparation (QuEChERS Approach)

    • Homogenize 5 g of fish tissue.

    • Add an internal standard solution (e.g., deuterated LMG).

    • Add 10 mL of acetonitrile and appropriate buffers/salts (e.g., citrate buffer, magnesium sulfate, sodium chloride).

    • Shake vigorously and centrifuge.

    • The supernatant can be directly analyzed or subjected to a clean-up step using solid-phase extraction (SPE) if necessary.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Conditions

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitored Transitions: At least two specific precursor-to-product ion transitions are monitored for both LMG and its internal standard to ensure confident identification and quantification according to 2002/657/EC.

Visualizing the Validation Workflow and Method Comparison

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and relationships discussed in this guide.

Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation (2002/657/EC) cluster_conclusion 4. Conclusion Define_Scope Define Scope (Analyte, Matrix, Concentration) Select_Method Select Analytical Method (e.g., LC-MS/MS) Define_Scope->Select_Method Prepare_Samples Prepare Spiked and Blank Samples Select_Method->Prepare_Samples Analyze_Samples Analyze Samples (Multiple Days/Analysts) Prepare_Samples->Analyze_Samples Specificity Specificity/ Selectivity Analyze_Samples->Specificity Trueness Trueness (Recovery) Analyze_Samples->Trueness Precision Precision (Repeatability, Reproducibility) Analyze_Samples->Precision Linearity Linearity Analyze_Samples->Linearity CCa_CCb CCα / CCβ Determination Analyze_Samples->CCa_CCb Robustness Robustness Analyze_Samples->Robustness Validation_Report Method is Validated Specificity->Validation_Report Trueness->Validation_Report Precision->Validation_Report Linearity->Validation_Report CCa_CCb->Validation_Report Robustness->Validation_Report

Caption: Workflow for method validation according to 2002/657/EC.

Method_Comparison cluster_criteria Performance Criteria cluster_methods Analytical Methods Sensitivity Sensitivity Specificity Specificity Confirmatory Confirmatory Power Cost Cost & Complexity LCMS LC-MS/MS LCMS->Sensitivity High LCMS->Specificity High LCMS->Confirmatory Yes LCMS->Cost High HPLC_Vis HPLC-Visible HPLC_Vis->Sensitivity Moderate HPLC_Vis->Specificity Moderate HPLC_Vis->Confirmatory No HPLC_Vis->Cost Low HPLC_Fluoro HPLC-Fluorescence HPLC_Fluoro->Sensitivity Moderate-High HPLC_Fluoro->Specificity Moderate HPLC_Fluoro->Confirmatory No HPLC_Fluoro->Cost Moderate Biosensor Biosensors Biosensor->Sensitivity Potentially High Biosensor->Specificity Variable Biosensor->Confirmatory No Biosensor->Cost Very Low

References

A Researcher's Guide to Uncertainty Estimation in Leucomalachite Green Measurement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of Leucomalachite green (LMG), the primary metabolite of the banned antifungal agent Malachite green, is critical for ensuring food safety and regulatory compliance. The choice of analytical methodology significantly impacts the reliability and uncertainty of these measurements. This guide provides an objective comparison of common analytical techniques used for LMG determination—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and UV-Visible Spectrophotometry—with a focus on the estimation of measurement uncertainty.

Comparative Performance of Analytical Methods

The selection of an analytical method for LMG quantification depends on a balance of factors including sensitivity, specificity, cost, and the required level of uncertainty. The following tables summarize the key performance characteristics of HPLC-MS/MS, ELISA, and UV-Visible Spectrophotometry based on published experimental data.

Table 1: Performance Characteristics of HPLC-MS/MS and UHPLC-MS/MS for LMG Determination

ParameterValueMatrixReference
Limit of Detection (LOD) 0.004 - 0.44 µg/kgFish, Shrimp, Salmon[1][2]
Limit of Quantification (LOQ) 0.02 - 0.5 µg/kgFish, Shrimp, Salmon[1][2]
Recovery 81% - 106%Fish, Shrimp, Salmon[1]
Repeatability (RSDr) 1.0% - 11%Fish, Shrimp, Salmon
Within-lab Reproducibility (RSDw) <6% - 12%Salmon
Expanded Measurement Uncertainty 10.3% - 34.9%Fish, Salmon
Decision Limit (CCα) 0.161 - 0.44 µg/kgFish, Shrimp
Detection Capability (CCβ) 0.218 - 0.75 µg/kgFish, Shrimp

Table 2: Performance Characteristics of ELISA for LMG Determination

ParameterValueMatrixReference
Limit of Detection (LOD) 0.06 - 0.1 ng/mL (in extract)Fish Tissue
Limit of Quantification (LOQ) 0.3 ng/gFish Tissue
Recovery 76.2% - 92.4%Fish Tissue
Reproducibility (Day-to-day) 5% - 10%Fish Tissue
IC50 2.2 ng/mLFish Tissue

Table 3: Performance Characteristics of UV-Visible Spectrophotometry for LMG Determination

ParameterValueMatrixReference
Wavelength of Max. Absorbance (λmax) 256 nmWater
Limit of Detection (LOD) 0.28 ng/mL (after preconcentration)Water
Linear Range 0.50 - 250.00 ng/mLWater
Relative Standard Deviation (RSD) 0.86% - 1.60%Water
Correlation Coefficient (R²) 0.997Water

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving accurate and reproducible results with low uncertainty. Below are representative methodologies for each of the discussed analytical techniques.

HPLC-MS/MS Method for LMG in Fish Tissue

This protocol is based on a validated UHPLC-MS/MS method.

1. Sample Preparation (QuEChERS-based) a. Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube. b. Add internal standard solution. c. Add 10 mL of acetonitrile. d. Add QuEChERS extraction salts (e.g., MgSO₄, NaCl). e. Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes. f. Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18). g. Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes. h. Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. Chromatographic Conditions a. Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). b. Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). c. Flow Rate: 0.3 mL/min. d. Injection Volume: 5 µL. e. Column Temperature: 40 °C.

3. Mass Spectrometry Conditions a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Acquisition Mode: Multiple Reaction Monitoring (MRM). c. Precursor and Product Ions: Monitor at least two MRM transitions for LMG for quantification and confirmation. d. Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Direct Competitive ELISA for LMG in Fish Tissue

This protocol is a generalized procedure based on the principles described in published methods.

1. Sample Extraction a. Homogenize 1 g of fish tissue with 4 mL of extraction buffer (e.g., phosphate-buffered saline with a surfactant). b. Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes. c. Collect the supernatant for analysis.

2. ELISA Procedure a. Add 50 µL of standard solutions or sample extracts to microtiter wells pre-coated with LMG-specific antibodies. b. Add 50 µL of LMG-horseradish peroxidase (HRP) conjugate to each well. c. Incubate for 60 minutes at room temperature. d. Wash the wells three times with wash buffer. e. Add 100 µL of TMB substrate solution to each well. f. Incubate for 15 minutes in the dark. g. Add 50 µL of stop solution to each well. h. Read the absorbance at 450 nm within 10 minutes.

UV-Visible Spectrophotometric Method for LMG in Water

This protocol includes a preconcentration step to enhance sensitivity.

1. Sample Preconcentration a. Adjust the pH of a 50 mL water sample to 3.0. b. Add a known amount of magnetic nanoparticles (as an adsorbent). c. Stir for a specified time to allow for adsorption of LMG. d. Separate the nanoparticles using a magnet. e. Elute the adsorbed LMG from the nanoparticles using a suitable solvent (e.g., acidified methanol).

2. Spectrophotometric Measurement a. Transfer the eluate to a quartz cuvette. b. Measure the absorbance at the wavelength of maximum absorbance for LMG (approximately 256 nm). c. Quantify the concentration using a calibration curve prepared with LMG standards.

Visualizing Workflows and Uncertainty

Understanding the workflow and the contributing factors to uncertainty is crucial for method optimization and data interpretation.

LMG_Measurement_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Instrumental_Analysis Instrumental_Analysis Concentration->Instrumental_Analysis Injection/Measurement Calibration Calibration Instrumental_Analysis->Calibration Quantification Quantification Calibration->Quantification Uncertainty_Estimation Uncertainty_Estimation Quantification->Uncertainty_Estimation

Figure 1. Generalized workflow for the determination of this compound.

The major sources of uncertainty in any analytical measurement can be visualized using a cause-and-effect (Ishikawa) diagram.

Uncertainty_Sources cluster_Method cluster_Instrumentation cluster_Sample cluster_Reagents cluster_Environment cluster_Analyst Result Measurement Uncertainty Specificity Specificity Specificity->Result Trueness Trueness Trueness->Result Linearity Linearity Linearity->Result Calibration_Drift Calibration_Drift Calibration_Drift->Result Detector_Response Detector_Response Detector_Response->Result Matrix_Effects Matrix_Effects Matrix_Effects->Result Interferences Interferences Interferences->Result Purity Purity Purity->Result Stability Stability Stability->Result Pipetting_Errors Pipetting_Errors Pipetting_Errors->Result Temperature Temperature Temperature->Result Contamination Contamination Contamination->Result Technique_Variability Technique_Variability Technique_Variability->Result Reading_Errors Reading_Errors Reading_Errors->Result

Figure 2. Key contributors to measurement uncertainty in LMG analysis.

Conclusion

The estimation of measurement uncertainty is a critical component of method validation and ensures the reliability of analytical results for this compound. HPLC-MS/MS methods, while being the most resource-intensive, provide the lowest detection limits and the most comprehensive data for uncertainty estimation, making them the gold standard for confirmatory analysis. ELISA offers a high-throughput and cost-effective screening alternative, with its own set of uncertainty contributors primarily related to antibody specificity and matrix effects. UV-Visible spectrophotometry is a simpler and more accessible technique, but it generally lacks the sensitivity and specificity of the other methods, leading to higher uncertainty, especially in complex matrices. Researchers and laboratory professionals must carefully consider the intended application of their results to select the most appropriate method and to properly evaluate and report the associated measurement uncertainty.

References

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